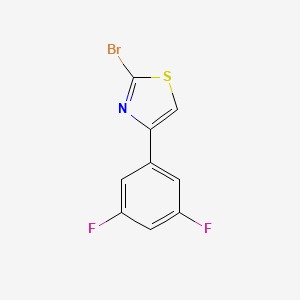

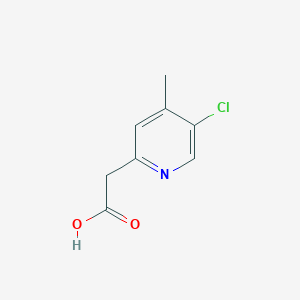

![molecular formula C10H12BrN B3294074 [1-(2-Bromophenyl)cyclopropyl]methanamine CAS No. 886365-59-9](/img/structure/B3294074.png)

[1-(2-Bromophenyl)cyclopropyl]methanamine

説明

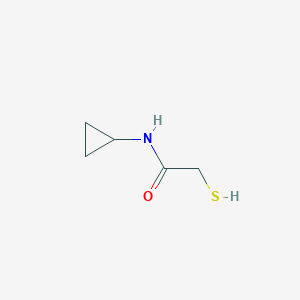

“[1-(2-Bromophenyl)cyclopropyl]methanamine” is a research chemical with the CAS number 886365-59-9 . It has a molecular weight of 226.11 and a molecular formula of C10H12BrN . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-bromophenyl group . The InChI key for this compound is NHHOPIJRDVTHTL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a number of computed properties. It has a topological polar surface area of 26, a covalently-bonded unit count of 1, and a complexity of 165 . It also has a rotatable bond count of 2, and a hydrogen bond donor and acceptor count of 1 each .科学的研究の応用

Metabolism and Bioavailability

- The in vivo metabolism of phenethylamine derivatives, closely related to [1-(2-Bromophenyl)cyclopropyl]methanamine, has been studied, revealing complex metabolic pathways involving deamination, reduction, oxidation, and acetylation. These pathways may provide insights into the metabolism of related compounds (Kanamori et al., 2002).

- The disposition of similar brominated phenethylamines in animal models has been examined, providing valuable information on drug retention, brain penetration, and the distribution of metabolites, which is crucial for understanding the kinetics and potential psychotropic or toxic effects (Rohanová et al., 2008).

Neuroprotective and Neurotoxicity Studies

- Research on mGlu5 metabotropic glutamate receptors has shown that their blockade can protect against neurotoxicity induced by methamphetamine, a compound structurally related to this compound. These findings may guide the development of neuroprotective agents (Battaglia et al., 2002).

- Studies on vesicular monoamine transporter 2 (VMAT2) heterozygous knockout mice have demonstrated that impaired vesicular function intensifies neurotoxicity induced by phenylethylamines, underscoring the role of intraneuronal DA redistribution in mediating these effects (Fumagalli et al., 1999).

Miscellaneous Biological Activities

- The synthesis of piperazine and ethanolamine derivatives of antihistamines, including structures resembling this compound, has shown diverse acute and chronic anti-inflammatory effects, providing a foundation for the development of anti-inflammatory drugs (Ahmadi et al., 2012).

- Investigations into dopaminergic inhibition of gonadotropic release in hibernating frogs have revealed the role of dopaminergic antagonists and agonists, suggesting potential applications in understanding and modulating reproductive status in animal models (Sotowska-Brochocka et al., 1994).

- The effects of novel 6-substituted acyclouridine derivatives on HIV-1 replication have been examined, indicating the potential of structurally related compounds in antiviral therapy (Baba et al., 1990).

Safety and Hazards

特性

IUPAC Name |

[1-(2-bromophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHOPIJRDVTHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)

![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)